molecular formula C22H32N2O4S2 B3689574 ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B3689574
M. Wt: 452.6 g/mol
InChI Key: OBEMQNAGWOKCHX-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the synthesis might involve the use of magnesium in an inert atmosphere, followed by the addition of various brominated compounds and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The thiazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the thiazole ring.

Scientific Research Applications

ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The thiazole ring can participate in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of a thiazole ring and a sulfonamide group, which provides distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S2/c1-8-28-20(25)11-17-12-29-22(23-17)24-30(26,27)21-18(14(4)5)9-16(13(2)3)10-19(21)15(6)7/h9-10,12-15H,8,11H2,1-7H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEMQNAGWOKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE

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